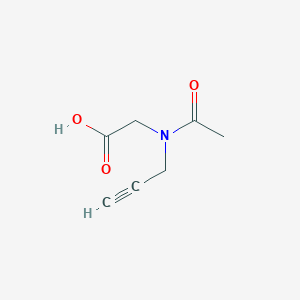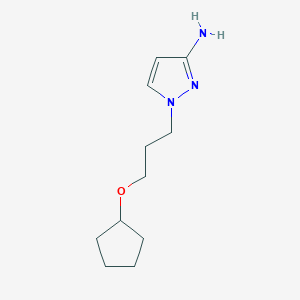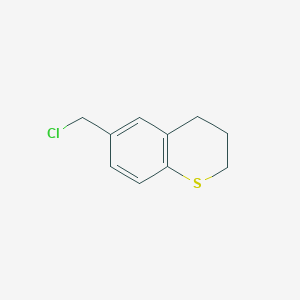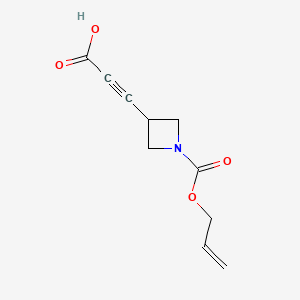
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid is a complex organic compound that features an azetidine ring, a propiolic acid moiety, and an allyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of triphenylphosphine and ethanol under microwave irradiation, have been reported for similar compounds .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid involves its interaction with specific molecular targets. The azetidine ring and the propiolic acid moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid
- 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid
Uniqueness
3-(1-((Allyloxy)carbonyl)azetidin-3-yl)propiolic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
3-(1-prop-2-enoxycarbonylazetidin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-5-15-10(14)11-6-8(7-11)3-4-9(12)13/h2,8H,1,5-7H2,(H,12,13) |
Clave InChI |
HFSKMKOZPVQBSC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CC(C1)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
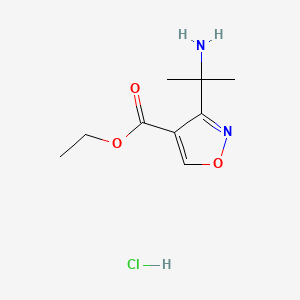

![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
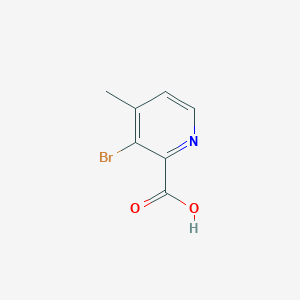
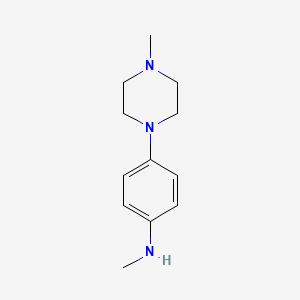
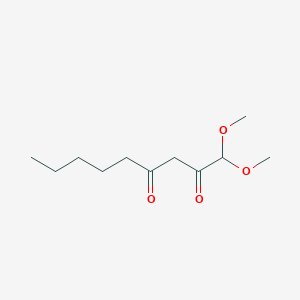
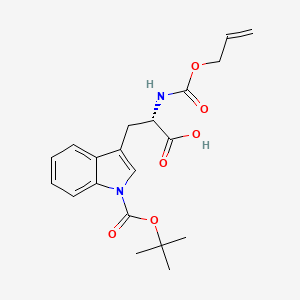
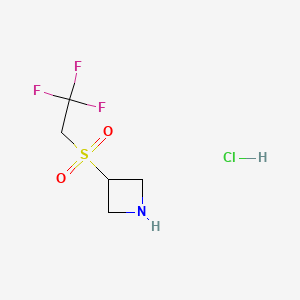
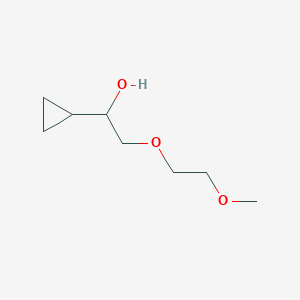
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
